molecular formula C16H22O7S B12101635 D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate CAS No. 6953-71-5

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate

Cat. No.: B12101635
CAS No.: 6953-71-5
M. Wt: 358.4 g/mol
InChI Key: IAPMZKRZMYQZSW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)20-9-12-13-14(15(19-4)21-12)23-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMZKRZMYQZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989504
Record name Methyl 5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4137-56-8, 6953-71-5, 13007-50-6
Record name NSC85192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85192
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39263
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranoside
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Record name D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
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Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, D-ribose (50 g) is dissolved in a mixture of methanol (400 mL) and acetone (400 mL) with methylsulfonic acid (4 g) as the catalyst. The reaction is heated under reflux for 2.5 hours, yielding methyl 2,3-O-isopropylidene-β-D-ribofuranoside after neutralization with triethylamine and solvent removal. This step achieves near-quantitative conversion due to the equilibrium-driven acetonide formation, with the β-anomer favored due to steric and electronic effects.

Key Parameters:

  • Solvent System : Methanol-acetone (1:1 v/v) ensures solubility of both D-ribose and the intermediate.

  • Catalyst : Methanesulfonic acid outperforms traditional HCl or H₂SO₄ by minimizing side reactions such as furanose ring opening.

  • Temperature : Reflux conditions (~65°C) accelerate acetonide formation without degrading the ribose backbone.

Tosylation of the 5-Hydroxy Group

The 5-hydroxy group of the protected ribofuranoside is sulfonated using p-toluenesulfonyl chloride (TsCl) to introduce the sulfonate ester, a versatile leaving group for subsequent nucleophilic substitutions. Two distinct methodologies dominate: phase-transfer catalysis (PTC) and pyridine-mediated tosylation .

Phase-Transfer Catalysis Method

This scalable approach employs alkaline conditions to activate the 5-hydroxy group for TsCl attack. In the patent-described process, methyl 2,3-O-isopropylidene-β-D-ribofuranoside is dissolved in toluene and treated with TsCl (57.5 g) in the presence of triethyl benzyl ammonium chloride (1 g) as a phase-transfer catalyst. A 50% sodium hydroxide solution (54 g) is added dropwise to maintain a pH >12, ensuring efficient deprotonation of the hydroxyl group. The reaction proceeds for 4 hours at ambient temperature, followed by methanol quenching to destroy excess TsCl. Post-reaction purification involves washing with water and refluxing with saturated sodium bicarbonate to eliminate residual tosic acid esters.

Advantages:

  • High Efficiency : The phase-transfer catalyst facilitates interfacial reactions, enhancing reagent contact in the biphasic system.

  • Scalability : Toluene as the organic phase simplifies large-scale extractions.

Pyridine-Mediated Tosylation

An alternative method utilizes pyridine as both a base and solvent. The protected ribofuranoside is reacted with TsCl in pyridine at 0°C for 4 hours, achieving a 90% yield of the tosylated product. Pyridine neutralizes HCl generated during sulfonation, driving the reaction to completion. This method avoids biphasic systems but requires stringent temperature control to prevent side reactions.

Comparative Analysis:

ParameterPhase-Transfer CatalysisPyridine Method
Yield 85–90%90%
Reaction Time 4 hours4 hours
Temperature Ambient0°C
Solvent Toluene-waterPyridine
Scalability High (industrial preference)Moderate

Purification and Isolation

Crude tosylated product is typically isolated via solvent extraction and recrystallization. In the PTC method, the toluene layer containing the product is washed with saturated sodium bicarbonate to remove acidic byproducts, followed by drying and concentration. Recrystallization from ethanol-water mixtures yields pure methyl 2,3-O-isopropylidene-5-O-(4-methylbenzenesulfonyl)-β-D-ribofuranoside as a crystalline solid with a melting point of 84–85°C.

Chromatographic Purification

For laboratory-scale synthesis, silica gel chromatography using ethyl acetate-hexane gradients (3:7 v/v) resolves residual starting material and regioisomers. This step is critical for analytical applications requiring >99% purity.

Industrial Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and minimal purification steps. Continuous flow reactors are employed for the acetonide protection step, reducing reaction times from hours to minutes. Automated liquid-liquid extraction systems handle the biphasic tosylation mixture, while thin-film evaporators concentrate the product stream without thermal degradation.

Recent Advances and Modifications

Recent efforts focus on replacing toxic solvents like pyridine and HMPA. Ionic liquids such as [BMIM][BF₄] have shown promise as recyclable reaction media for tosylation, achieving comparable yields (88%) while simplifying product isolation. Additionally, enzymatic methods using lipases to catalyze sulfonate ester formation are under investigation, though current yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate undergoes several types of chemical reactions:

    Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free diol.

    Oxidation: The methyl group on the sulfonate can be oxidized to form the corresponding sulfone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions, typically using dilute hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various nucleophilic substitution products depending on the nucleophile used.

    Hydrolysis: D-Ribofuranoside, methyl 2,3-diol.

    Oxidation: The corresponding sulfone derivative.

Scientific Research Applications

Synthesis of D-Ribofuranoside Derivatives

The synthesis of D-ribofuranoside derivatives often involves the use of methyl 2,3-O-(1-methylethylidene)-4-methylbenzenesulfonate as a key intermediate. Various synthetic routes have been developed to modify this compound for enhanced biological activity. For instance, reactions involving tosylation and subsequent quaternization have been reported to yield a variety of N-alkylated derivatives that exhibit promising pharmacological properties .

Synthesis Method Description Yield
TosylationActivation of hydroxyl groups using p-toluenesulfonyl chlorideHigh
QuaternizationReaction with tertiary amines to form ammonium saltsVaries (up to 72%)

D-Ribofuranoside derivatives have been studied for their multifaceted biological activities, including antiviral, anti-inflammatory, and analgesic properties. The compound's ability to inhibit various cancer cell lines has been particularly noteworthy.

Antiviral Activity

Research indicates that D-ribofuranoside derivatives can inhibit viral replication in vitro. For example, studies have shown that certain derivatives can significantly reduce the viability of human prostate cancer cells and leukemia cells by interfering with cell cycle progression .

Anti-inflammatory and Analgesic Properties

Several derivatives have been synthesized and evaluated for their anti-inflammatory effects. In vivo studies demonstrated that some compounds derived from D-ribofuranoside exhibit significant analgesic effects comparable to established pain relievers .

Case Study: Anticancer Activity

A study investigated the effects of a specific D-ribofuranoside derivative on leukemia L1210 cells. The derivative was shown to inhibit cell growth by approximately 50% at a concentration of 7 μM, highlighting its potential as an anticancer agent .

Case Study: Antiviral Efficacy

Another research effort focused on the antiviral efficacy of D-ribofuranoside derivatives against various viruses. The results indicated a dose-dependent response in plaque-reduction assays, suggesting that these compounds could be developed into antiviral therapeutics .

Mechanism of Action

The biological activity of derivatives of D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate often involves the inhibition of enzymes or interference with nucleic acid synthesis. The sulfonate group can interact with enzyme active sites, while the ribose moiety can mimic natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: β-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
  • CAS No.: 4137-56-8
  • Molecular Formula : C₁₆H₂₂O₇S
  • Molecular Weight : 358.41 g/mol
  • Physical Properties : White solid with a melting point of 84–85°C . Slightly soluble in chloroform and ethyl acetate .

Structural Features :

  • The compound features a ribofuranose ring with 2,3-O-isopropylidene protection (acid-labile acetal) and a 5-O-tosyl group (4-methylbenzenesulfonate), which acts as a leaving group in nucleophilic substitution reactions .

Structural and Functional Group Analysis

The table below summarizes critical differences between the target compound and structurally related derivatives:

Compound Name Protecting/Leaving Groups Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Target Compound : Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside 2,3-O-isopropylidene; 5-O-tosyl C₁₆H₂₂O₇S 358.41 Moderate leaving group (tosyl); used in quaternization reactions .
Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside 5-O-mesyl (methanesulfonate) C₁₃H₂₂O₇S 322.37 Less reactive than tosyl; slower quaternization kinetics .
Methyl 2,3-O-isopropylidene-5-O-triflyl-β-D-ribofuranoside 5-O-triflyl (trifluoromethanesulfonate) C₁₄H₁₉F₃O₇S 388.36 Highly reactive due to strong electron-withdrawing triflyl group; faster amine quaternization .
Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside 2,3,5-O-benzyl C₂₆H₂₈O₅ 420.49 Stable under acidic conditions; used in nucleoside synthesis via hydrogenolysis .
Methyl 5-chloro-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside 5-Cl C₉H₁₅ClO₄ 222.67 Chlorine as a leaving group; intermediate in capecitabine (anticancer drug) synthesis .
b-D-Fructofuranose,2,3-O-isopropylidene-1,6-bis-tosylate 1,6-bis-tosyl; 2,3-O-isopropylidene C₂₃H₂₆O₁₀S₂ 526.58 Dual tosyl groups enable sequential substitutions; higher steric hindrance .
Leaving Group Efficiency :
  • Tosyl vs. Mesyl vs. Triflyl :
    • The triflyl derivative exhibits the highest reactivity in quaternization due to its strong electron-withdrawing nature, facilitating rapid nucleophilic displacement .
    • Tosyl offers a balance between stability and reactivity, making it ideal for controlled syntheses .
    • Mesyl is less reactive, often requiring harsher conditions or longer reaction times .
Protection/Deprotection Strategies :
  • Isopropylidene vs. Benzyl: The isopropylidene group in the target compound is cleaved under mild acidic conditions, enabling selective deprotection . Benzyl protections (e.g., in Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside) require hydrogenolysis, limiting compatibility with reducible functional groups .

Physical and Spectral Data

  • Melting Points : The target compound melts at 84–85°C , while the mesyl analog’s melting point is unreported.
  • Solubility : The target is sparingly soluble in chloroform, contrasting with the benzylated derivative’s lipophilicity .
  • Spectroscopy : High-resolution ¹H/¹³C-NMR data for sulfonate derivatives confirm regiochemistry and purity, as reported in quaternization studies .

Biological Activity

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate is a derivative of ribose that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C12_{12}H16_{16}O5_5S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : [not provided in the search results]

The presence of the methyl sulfonate group enhances its solubility and reactivity, making it an interesting candidate for various biological applications.

Synthesis Methods

The synthesis of D-Ribofuranoside derivatives typically involves several key steps:

  • Starting Material : D-Ribose is used as the primary starting material.
  • Protection : The hydroxyl groups are protected using isopropylidene groups to prevent unwanted reactions during subsequent steps.
  • Quaternization : The sulfonate group is introduced through reactions with tosyl chloride or mesyl chloride in the presence of amines.

Example Synthesis Reaction

A common reaction involves the quaternization of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with trimethylamine:

Methyl 2 3 O isopropylidene 5 O tosyl D ribofuranoside+TrimethylamineN methyl 5 deoxy 2 3 O isopropylidene D ribofuranoside 5 yl N N N trimethylammonium tosylate\text{Methyl 2 3 O isopropylidene 5 O tosyl D ribofuranoside}+\text{Trimethylamine}\rightarrow \text{N methyl 5 deoxy 2 3 O isopropylidene D ribofuranoside 5 yl N N N trimethylammonium tosylate}

Biological Activity

D-Ribofuranoside derivatives exhibit a range of biological activities due to their structural characteristics. Key areas of interest include:

Antiviral Activity

Research indicates that certain ribofuranoside derivatives can inhibit viral replication. For example, compounds similar to D-Ribofuranoside have shown effectiveness against viruses such as HIV and influenza by interfering with viral RNA synthesis.

Antitumor Properties

Studies have suggested that D-Ribofuranoside derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Enzyme Inhibition

These compounds may act as inhibitors for specific enzymes involved in nucleotide metabolism, which can be beneficial in targeting rapidly dividing cells such as those found in tumors.

Case Studies

StudyObjectiveFindings
Pellowska-Januszek et al. (2004)Investigated the quaternization reactions of ribofuranosidesFound that quaternized derivatives displayed enhanced solubility and reactivity compared to unmodified ribofuranosides .
Gosh & Liu (1996)Explored biological activities of ribofuranosidesReported antiviral activity against HIV for several synthesized derivatives .
Dmochowska et al. (2006)Examined cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in various cancer types with specific ribofuranoside derivatives .

The biological activity of D-Ribofuranoside derivatives can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : By mimicking natural substrates, these compounds can inhibit enzymes critical for nucleotide synthesis.
  • Interference with Viral Replication : They may disrupt the viral life cycle by inhibiting polymerases essential for viral RNA synthesis.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

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